Octyl dihydrogen phosphate

Description

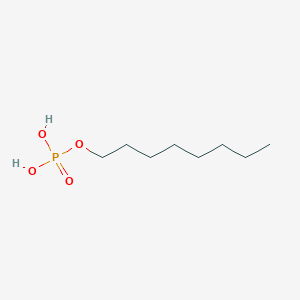

Structure

3D Structure

Properties

IUPAC Name |

octyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKCIHRWQZQBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058605 | |

| Record name | Monooctyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. | |

| Record name | OCTYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

39407-03-9, 3991-73-9 | |

| Record name | OCTYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3991-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monooctyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003991739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, monooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monooctyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, octyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOOCTYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D076LJ1H9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONOOCTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Octyl Dihydrogen Phosphate for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Phosphate Ester

Octyl dihydrogen phosphate, a seemingly simple molecule, holds a surprising degree of versatility that makes it a compound of significant interest to researchers, scientists, and professionals in the dynamic field of drug development. Its amphiphilic nature, stemming from a hydrophilic phosphate head and a lipophilic octyl tail, underpins its utility in a wide array of applications, from formulation science to its more recently discovered role as a modulator of critical biological signaling pathways. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, characterization, and practical applications, all grounded in scientific principles and supported by authoritative references. Our goal is to equip you with the knowledge necessary to confidently and effectively incorporate this compound into your research and development endeavors.

Core Identification and Chemical Identity

At the heart of any chemical investigation is a clear and unambiguous identification of the substance . This compound is most definitively identified by its CAS Registry Number.

| Identifier | Value | Source |

| CAS Number | 3991-73-9 | [1] |

| Molecular Formula | C₈H₁₉O₄P | [2][3] |

| Molecular Weight | 210.21 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

This primary identifier is crucial for accurate literature searches, regulatory submissions, and procurement. To further aid in its identification, a number of synonyms are commonly used in literature and commercial listings:

-

MONOOCTYLPHOSPHATE[2]

-

Phosphoric acid dihydrogen octyl ester[2]

-

Octyl phosphate ((C₈H₁₇O)(HO)₂PO)[1]

-

Monooctylphosphoric acid

-

JAMP 8[1]

Physicochemical Properties: A Foundation for Application

The utility of this compound in various scientific contexts is dictated by its physical and chemical properties. Understanding these characteristics is paramount for designing experiments, formulating products, and ensuring safe handling.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Boiling Point | 328.4 °C at 760 mmHg | [2][5] |

| Density | 1.129 g/cm³ | [2][5] |

| Flash Point | 152.4 °C | [2][5] |

| pKa (predicted) | 1.96 ± 0.10 | [2] |

| LogP (predicted) | 2.45620 | [3][5] |

The predicted pKa suggests that this compound is a relatively strong acid, a key consideration for pH-dependent studies and formulations. Its predicted LogP value indicates a moderate lipophilicity, consistent with its amphiphilic character.

Synthesis and Purification: From Precursors to a Pure Compound

The synthesis of mono-alkyl phosphates like this compound can be achieved through several established chemical routes. The choice of method often depends on the desired scale, purity requirements, and the nature of the starting materials.

Common Synthetic Pathways

Historically, the reaction of alcohols with phosphorus pentoxide (P₂O₅) or polyphosphoric acid has been a common method for producing phosphate esters.[6][7] A more controlled approach involves the use of phosphoryl chloride (POCl₃).[8]

A general, idealized reaction scheme for the synthesis from an alcohol and a phosphorylating agent is as follows:

Caption: Generalized synthesis workflow for this compound.

A review of synthetic methods highlights the preparation of various n-alkyl phosphates, providing a solid foundation for adapting a procedure for this compound.[8] For instance, the reaction of n-octanol with phosphorus anhydride can yield mono-octyl dihydrogen phosphate, though di-alkyl phosphate byproducts are also formed.[8]

A Step-by-Step Synthetic Protocol (Illustrative)

The following is an illustrative protocol based on common phosphorylation methods. This should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), place a suitable solvent (e.g., dichloromethane).

-

Phosphorylation: Cool the solvent in an ice bath. Slowly add the phosphorylating agent (e.g., phosphoryl chloride) to the stirred solvent.

-

Alcohol Addition: Dissolve n-octanol in the same solvent and add it dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of water or an aqueous acidic solution to hydrolyze the intermediate phosphoester chlorides.

-

Extraction and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Strategies

Purification of the crude product is essential to remove unreacted starting materials, byproducts (such as dioctyl phosphate), and residual reagents. Solvent extraction is a powerful technique for separating mono- and di-alkyl phosphoric acids.[9] The differential solubility of these compounds in a biphasic system of an organic solvent and an aqueous phase allows for their separation.[9] Column chromatography can also be employed for achieving high purity.

Analytical Characterization: Confirming Identity and Purity

A rigorous analytical characterization is non-negotiable in research and drug development to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups in this compound.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Significance |

| P=O (Phosphoryl) | ~1250 | Confirms the presence of the phosphate group. |

| P-O-C (Phosphate Ester) | ~1050 | Indicates the formation of the ester linkage. |

| C-H (Alkyl) | 2850-2960 | Confirms the presence of the octyl chain. |

| O-H (Acid) | Broad, 2500-3300 | Characteristic of the acidic protons on the phosphate. |

The FTIR spectrum of ammonium dihydrogen phosphate shows characteristic phosphate vibrations, which can be used as a reference for interpreting the spectrum of this compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For this compound, both ¹H NMR and ³¹P NMR are highly informative.

-

¹H NMR Spectroscopy: This technique will confirm the structure of the octyl chain. The spectrum would be expected to show a triplet for the terminal methyl group, multiplets for the methylene groups of the chain, and a multiplet for the methylene group attached to the phosphate oxygen, which would be shifted downfield.

-

³¹P NMR Spectroscopy: This is a particularly powerful tool for analyzing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[11][12] It provides a distinct signal for the phosphorus atom, and the chemical shift can give information about its chemical environment. Quantitative ³¹P NMR can also be used to determine the purity of the compound.[11][13] The analysis of organophosphorus degradation by ³¹P NMR demonstrates its utility in monitoring reactions involving these compounds.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The expected molecular ion peak for this compound would correspond to its molecular weight of 210.21 g/mol .

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of pharmaceutical science.

Role as an Excipient in Formulations

As an amphiphilic molecule, this compound can act as a surfactant, emulsifier, and wetting agent.[15][16] These properties are crucial in the formulation of poorly water-soluble drugs.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[17][18] This can enhance the solubility and bioavailability of lipophilic drugs.[17][19] The surfactant properties of this compound make it a potential candidate for use in such systems.

Caption: Role of surfactants in Self-Emulsifying Drug Delivery Systems (SEDDS).

Biological Activity: A Modulator of Lysophosphatidic Acid (LPA) Receptors

Perhaps one of the most exciting areas of research for this compound is its potential biological activity. Fatty alcohol phosphates have been identified as subtype-selective agonists and antagonists of lysophosphatidic acid (LPA) receptors.[2] LPA is a signaling phospholipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival. Its receptors are G protein-coupled receptors that are attractive targets for drug discovery in areas such as oncology, fibrosis, and inflammation.

The ability of this compound to potentially modulate LPA receptor activity opens up avenues for its investigation as a lead compound or a pharmacological tool to probe the function of these receptors. This makes it a compound of high interest for drug development professionals.

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of any chemical is essential.

Hazard Identification

Based on available data, this compound has the following hazard statements:[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning".[4]

Toxicological Profile

Studies on various alkyl phosphates indicate that they are generally of low acute toxicity.[15] For instance, the oral LD50 in rats for several alkyl phosphates is greater than 2 g/kg.[15] However, some alkyl phosphates can be skin and eye irritants, which is consistent with the hazard statements for this compound.[15][20]

Safe Handling and Personal Protective Equipment (PPE)

Given its hazardous properties, appropriate precautions should be taken when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, the following first aid measures should be taken:[20][21]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion and Future Perspectives

This compound is more than just a simple chemical. It is a versatile molecule with a well-defined chemical identity, a set of physicochemical properties that lend it to various applications, and an emerging biological role that warrants further investigation. For researchers and drug development professionals, it represents both a practical tool for formulation and a potential starting point for the discovery of new therapeutics. As our understanding of the intricate roles of lipid signaling pathways, such as those involving LPA receptors, continues to grow, the importance of molecules like this compound is likely to increase. It is our hope that this guide will serve as a valuable resource, empowering you to explore the full potential of this fascinating compound in your scientific pursuits.

References

-

Alkyl-phosphates as New Substances for Disinfection and Decontamination "Bio-Chem". (n.d.). SciSpace. Retrieved from [Link]

-

Chemsrc. (2025, August 30). This compound | CAS#:3991-73-9. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Alkyl phosphates – Knowledge and References. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3991-73-9, this compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of Mono-alkyl phosphates and their derivatives. An overview of nature, preparation and use including the synthesis under plausible prebiotic conditions. Retrieved from [Link]

-

CIR Safety. (n.d.). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Lipid-based emulsion drug delivery systems — a comprehensive review. Retrieved from [Link]

- Google Patents. (n.d.). Process for separation and purification of alkyl phosphoric acids.

-

Greenbook.net. (2015, April 13). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ammonium dihydrogen phosphate (NH 4 H 2 PO 4 , ADP) compositions C_S and C_04 prepared from MgO powders calcined at 1100 ° C / 2 h. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing monocalcium phosphate.

-

Oxford Academic. (n.d.). Toxicity of five alkyl‐aryl phosphate ester chemicals to four species of freshwater fish. Environmental Toxicology and Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Organophosphorus degradation monitored by 31P NMR. a) The peaks shifted.... Retrieved from [Link]

-

RSC Publishing. (2018, March 20). The synthesis of mono-alkyl phosphates and their derivatives. Retrieved from [Link]

-

CIR Safety. (2014, August 18). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Retrieved from [Link]

-

PubMed. (n.d.). ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Effects of excipients on the interactions of self-emulsifying drug delivery systems with human blood plasma and plasma membranes. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of alkyl phosphate.

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

National Institutes of Health. (2024, April 4). Safety assessment of the substance 'phosphorous acid, triphenyl ester, polymer with 1,4‐cyclohexanedimethanol and polypropylene glycol, C10–16 alkyl esters', for use in food contact materials. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Commercial synthesis of monoalkyl phosphates. Retrieved from [Link]

-

National Institutes of Health. (2022, March 21). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, Sodium phosphate (pH 7.4) in 90% H2O /10% D2O, experimental) (HMDB0000223). Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2017, October 20). A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE. Retrieved from [Link]

-

M.M. College of Pharmacy. (n.d.). EMULSION FORMING DRUG DELIVERY SYSTEM FOR LIPOPHILIC DRUGS. Retrieved from [Link]

-

ResearchGate. (n.d.). Safety assessment of the substance 'phosphorous acid, triphenyl ester, polymer with 1,4‐cyclohexanedimethanol and polypropylene glycol, C10–16 alkyl esters', for use in food contact materials. Retrieved from [Link]

-

De Gruyter. (2018, July 31). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of mono-alkyl acid phosphates with high mono-content.

-

ResearchGate. (2025, August 7). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. Retrieved from [Link]

-

MDPI. (n.d.). Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery. Retrieved from [Link]

-

PLOS One. (n.d.). Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Di-n-octyl phthalate. NIST WebBook. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Cas 3991-73-9,this compound | lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 3991-73-9 [sigmaaldrich.com]

- 5. This compound | CAS#:3991-73-9 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 8. The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US2658909A - Process for separation and purification of alkyl phosphoric acids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cir-safety.org [cir-safety.org]

- 16. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ptfarm.pl [ptfarm.pl]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. assets.greenbook.net [assets.greenbook.net]

- 21. fishersci.co.uk [fishersci.co.uk]

Monooctyl Phosphate: A Technical Guide to its Molecular Characteristics, Analysis, and Application in Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monooctyl phosphate (MOP) is an organophosphate compound belonging to the class of monoalkyl phosphate esters. It is characterized by a hydrophilic phosphate head group and a lipophilic eight-carbon octyl tail, rendering it amphiphilic. This structure is fundamental to its utility in diverse applications, from its role as a surfactant and emulsifying agent to its critical use as a structural motif in pharmaceutical sciences. Specifically, the phosphate ester linkage is a cornerstone of prodrug strategies, designed to enhance the solubility and bioavailability of therapeutic agents.[1][2][3]

This guide provides a comprehensive technical overview of monooctyl phosphate, delving into its core molecular attributes, synthesis, and analytical characterization. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective application and innovation.

Core Molecular Attributes

A thorough understanding of monooctyl phosphate begins with its fundamental molecular and physical properties.

Molecular Structure and Composition

Monooctyl phosphate consists of a single n-octyl group (C₈H₁₇) covalently bonded to a phosphoric acid molecule via an ester linkage. This arrangement results in a molecule with a distinct polar head and a nonpolar tail.

The key identifiers and structural representations are:

-

IUPAC Name : Octyl dihydrogen phosphate[4]

-

Synonyms : Monooctyl phosphate, Phosphoric acid, monooctyl ester[4][5]

-

InChI : InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11)[6]

Visualized Molecular Structure

The two-dimensional chemical structure of monooctyl phosphate highlights the connectivity between the octyl chain and the phosphate group.

Caption: 2D structure of Monooctyl Phosphate.

Physicochemical Properties

The quantitative attributes of monooctyl phosphate are summarized below. These parameters are critical for experimental design, formulation development, and analytical method setup.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉O₄P | [5] |

| Molecular Weight | 210.21 g/mol | [5] |

| CAS Number | 3991-73-9 | [5] |

| Appearance | Corrosive liquid | [7] |

| Solubility | Insoluble in water | [7] |

Synthesis and Purification

The synthesis of monoalkyl phosphates is a well-established process in organic chemistry, yet achieving high selectivity for the mono-esterified product over di- or tri-esterified byproducts requires careful control of reaction conditions.

Synthetic Rationale

The most common and commercially viable methods for synthesizing monooctyl phosphate involve the phosphorylation of octan-1-ol.[8] The primary challenge is the high reactivity of the phosphorylating agent, which can lead to a mixture of products.

-

Choice of Reagent : Phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) are frequently used.[8][9] P₂O₅ is a powerful dehydrating and phosphorylating agent, but its reaction with alcohols can be aggressive and difficult to control, often yielding a complex mixture of monoalkyl phosphate, dialkyl phosphate, and various pyrophosphates.[10]

-

Controlling Selectivity : To favor the formation of the monoalkyl ester, the reaction stoichiometry is critical. Using a "heel" of the final product mixture to suspend the P₂O₅ before the slow addition of the alcohol can moderate the reaction and improve the yield of the desired mono-ester.[10] A final hydrolysis step is necessary to convert any remaining pyrophosphate intermediates into the desired orthophosphate product.

General Synthesis Workflow

The process involves phosphorylation of the parent alcohol followed by purification to isolate the target compound.

Caption: General workflow for synthesis and purification.

Exemplary Laboratory Synthesis Protocol

This protocol describes a generalized procedure for the synthesis of monostearyl acid phosphate, which is adapted here for monooctyl phosphate.

-

Reactor Setup : In a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, establish an inert atmosphere (e.g., nitrogen).

-

Reagent Suspension : If using a heel, add a portion of a previously synthesized product mixture to the flask. Add phosphorus pentoxide (P₂O₅) slowly while stirring to create a suspension.

-

Alcohol Addition : Slowly add octan-1-ol via the addition funnel. The reaction is exothermic; maintain the temperature within a specified range (e.g., 70-85°C) using external cooling as needed.[10]

-

Reaction Monitoring : Stir the mixture vigorously at the target temperature for several hours until the reaction is complete (monitorable by techniques like ³¹P NMR).

-

Hydrolysis : Cool the reaction mixture and slowly add water to hydrolyze any remaining pyrophosphates. This step can also be exothermic and requires caution.

-

Purification : Transfer the mixture to a separatory funnel. Isolate the product through liquid-liquid extraction, followed by washing to remove unreacted phosphoric acid. Further purification can be achieved via column chromatography.

-

Characterization : Confirm the identity and purity of the final product using the analytical methods described in the following section.

Analytical Characterization

Robust analytical methods are essential to confirm the structure, purity, and quantity of monooctyl phosphate.

The Challenge of Phosphate Analysis

A significant, field-proven insight is the problematic interaction between phosphate-containing analytes and metal surfaces, particularly the stainless steel components common in HPLC systems. Phosphate groups can form chelate-complexes with iron ions, leading to severe peak tailing, reduced sensitivity, and poor reproducibility.[11] This is a critical consideration for any researcher developing methods for phosphate esters. The authoritative solution is the use of bio-inert or PEEK-based chromatographic systems that eliminate metal from the sample flow path.

Recommended Analytical Workflow

A multi-faceted approach is required for full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Confirms the presence of the octyl chain by identifying the characteristic signals of the methylene (-CH₂-) and methyl (-CH₃) protons.

-

³¹P NMR : This is the most direct method for analyzing phosphorus-containing compounds. It provides information on the different phosphate species present (monoester, diester, phosphoric acid), allowing for a quantitative assessment of purity.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

System : A bio-inert LC system is strongly recommended to prevent on-column degradation and peak tailing.

-

Column : A reversed-phase column (e.g., C8 or C18) is typically used.

-

Detection : UV detection is often not feasible due to the lack of a chromophore. Therefore, coupling with an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is necessary.

-

-

Mass Spectrometry (MS) : When coupled with LC, MS provides highly sensitive detection and accurate mass determination, confirming the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is particularly effective for detecting phosphate esters.[12]

Protocol: Purity Analysis by Bio-Inert HPLC-MS

-

System Preparation : Use an Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent. Ensure all tubing and flow path components are PEEK or ceramic.

-

Sample Preparation : Dissolve a known quantity of the synthesized monooctyl phosphate in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Chromatographic Conditions :

-

Column : C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate : 0.3 mL/min.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), Negative.

-

Analysis : Scan for the [M-H]⁻ ion (m/z 209.1).

-

-

Data Analysis : Integrate the peak area corresponding to the target m/z. Assess purity by comparing the main peak area to any impurity peaks.

Relevance in Drug Development

The phosphate ester moiety is a powerful tool in medicinal chemistry, primarily used to create prodrugs with improved pharmaceutical properties.[13]

The Phosphate Prodrug Strategy

Many promising drug candidates fail due to poor aqueous solubility, which limits their formulation options (especially for intravenous administration) and hinders their absorption and bioavailability.[14] The phosphate prodrug approach addresses this by attaching a highly polar phosphate group to a hydroxyl or amine functional group on the parent drug molecule.[14]

-

Causality : The introduction of the ionizable phosphate group dramatically increases water solubility.

-

Self-Validation : This strategy is self-validating in vivo. The body is rich in alkaline phosphatase enzymes, which are ubiquitously present and efficiently cleave the phosphate ester bond, releasing the active parent drug at the site of action.[14]

Mechanism of Prodrug Activation

The activation of a phosphate prodrug is an enzyme-mediated hydrolysis reaction. This process is fundamental to the design and efficacy of such therapeutics.

Caption: In-vivo activation of a phosphate prodrug.

Monooctyl Phosphate as a Model Compound

While not a drug itself, monooctyl phosphate serves as an invaluable model compound for drug development professionals:

-

Formulation Studies : Its amphiphilic nature makes it an excellent tool for studying the behavior of surfactants and emulsifiers in complex drug delivery systems like lipid nanoparticles or microemulsions.

-

Membrane Interaction Research : The defined hydrophobic tail and hydrophilic head allow researchers to investigate how phosphate-containing molecules interact with biological membranes, providing insights into drug absorption and transport mechanisms.

-

Analytical Method Development : Due to its simple structure, it is an ideal standard for developing and validating analytical methods (e.g., bio-inert HPLC) for more complex phosphate-containing drugs and prodrugs.

Conclusion

Monooctyl phosphate is more than a simple chemical; it is a foundational tool for scientific research and pharmaceutical development. Its well-defined molecular structure (C₈H₁₉O₄P) and molecular weight (210.21 g/mol ) provide a reliable basis for a wide range of applications.[5] An expert understanding of its synthesis, the specific challenges associated with its analysis, and its role as a model for the phosphate prodrug strategy enables scientists to leverage its properties to overcome significant hurdles in drug delivery and formulation. This guide provides the technical foundation and field-proven insights necessary to utilize monooctyl phosphate effectively in a research and development setting.

References

-

Phosphoric acid, monooctyl ester - Substance Details - SRS | US EPA . U.S. Environmental Protection Agency. [Link]

-

Phosphoric acid, octyl ester | C8H17O4P-2 | CID 21896147 - PubChem . National Center for Biotechnology Information. [Link]

-

MONOOCTYL PHOSPHATE - gsrs . Global Substance Registration System. [Link]

-

This compound - CAS Common Chemistry . CAS, a division of the American Chemical Society. [Link]

-

Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry | Request PDF . ResearchGate. [Link]

-

The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

-

A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE . Bulgarian Academy of Sciences. [Link]

-

Commercial synthesis of monoalkyl phosphates - ResearchGate . ResearchGate. [Link]

- US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents.

-

Analysis of phosphate compounds with the Agilent 1260 Infinity Bio-inert Quaternary LC System . Agilent Technologies. [Link]

-

Analysis of Phosphate Compounds with the Agilent 1260 Infinity Bio-inert Quaternary LC System - ResearchGate . ResearchGate. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs - PMC . National Center for Biotechnology Information. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs - PubMed . National Center for Biotechnology Information. [Link]

-

Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed . National Center for Biotechnology Information. [Link]

-

The Role of the Phosphorus Atom in Drug Design - PubMed . National Center for Biotechnology Information. [Link]

Sources

- 1. The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Phosphoric acid, octyl ester | C8H17O4P-2 | CID 21896147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Role of the Phosphorus Atom in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Octyl Dihydrogen Phosphate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Foreword: Understanding the Critical Role of Solubility in Application

Octyl dihydrogen phosphate (ODP), a mono-alkyl phosphate ester, holds significant promise across various scientific and industrial domains, from its role as a hydrotrope and emulsifier to its application in drug delivery systems and material science. Its amphiphilic nature, characterized by a polar phosphate head group and a non-polar octyl tail, dictates its interaction with different solvent environments. A thorough understanding of its solubility is paramount for researchers, scientists, and drug development professionals to effectively harness its properties. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉O₄P | [1][2][3] |

| Molecular Weight | 210.21 g/mol | [1][2][3] |

| pKa (Predicted) | 1.96 ± 0.10 | [1] |

| LogP (Predicted) | 2.45620 | [2] |

| Boiling Point | 328.4°C at 760 mmHg | [1][2] |

| Density | 1.129 g/cm³ | [1][2] |

The predicted pKa value of approximately 1.96 suggests that this compound is a relatively strong acid.[1] This implies that its ionization state, and consequently its solubility, will be significantly influenced by the pH of the aqueous medium. The predicted LogP value of 2.456 indicates a moderate lipophilicity, suggesting that it will exhibit solubility in both polar and some non-polar solvents.[2]

Principles of this compound Solubility: A Molecular Perspective

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. The molecule's amphiphilic character is the primary determinant of its solubility across a spectrum of solvents.

dot

Caption: Molecular interactions governing ODP solubility.

-

In Polar Protic Solvents (e.g., Water, Ethanol): These solvents possess O-H or N-H bonds, enabling them to act as both hydrogen bond donors and acceptors.[4] The polar phosphate head of this compound can engage in strong hydrogen bonding and ion-dipole interactions with these solvents. The solubility in these solvents is heavily dependent on pH. At pH values above the pKa, the phosphate group will be deprotonated, forming an anion that is readily solvated by polar protic solvents.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[4][5][6] The phosphate head can still interact favorably through dipole-dipole forces. The non-polar octyl tail will have some favorable interactions with the less structured environment of these solvents compared to the highly structured hydrogen-bonded network of water.

-

In Non-polar Solvents (e.g., Hexane, Toluene): In these solvents, the dominant intermolecular forces are weak van der Waals forces.[4] The non-polar octyl tail of this compound will interact favorably with these solvents. However, the highly polar phosphate head group is energetically disfavored in a non-polar environment, leading to lower overall solubility. The formation of inverse micelles or aggregates can sometimes enhance solubility in these systems.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is crucial for any application. Two primary methods are employed: equilibrium solubility and kinetic solubility assays.[7] The choice of method depends on the stage of research and the required throughput.

Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound when the dissolved and undissolved states are at equilibrium.[7][8] It is considered the "gold standard" for its accuracy.

-

Preparation of Saturated Solution:

-

Equilibration:

-

Phase Separation:

-

Quantification:

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the given temperature and pH.

-

dot

Caption: Equilibrium solubility determination workflow.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of many compounds.[7][10] It measures the solubility of a compound that is rapidly precipitated from a stock solution.

-

Stock Solution Preparation:

-

Dilution and Precipitation:

-

Detection of Precipitation:

-

Data Analysis:

-

The concentration at which precipitation is observed or the concentration in the filtrate is reported as the kinetic solubility.

-

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound. A comprehensive understanding of these allows for the strategic manipulation of solubility for specific applications.

The Critical Role of pH

For an ionizable compound like this compound, pH is arguably the most critical factor influencing its aqueous solubility. The solubility of phosphate compounds is highly dependent on the pH of the medium.[12][13][14]

-

At low pH (pH < pKa): The phosphate group will be predominantly in its protonated, neutral form (R-OPO(OH)₂). This form is less polar and will have lower solubility in aqueous solutions.

-

At high pH (pH > pKa): The phosphate group will be deprotonated to its anionic forms (R-OPO(OH)O⁻ and R-OPO(O⁻)₂). These charged species are significantly more polar and will exhibit much higher solubility in water due to strong ion-dipole interactions.

dot

Caption: Relationship between pH, ionization, and solubility.

The Influence of Temperature

The effect of temperature on the solubility of this compound depends on the thermodynamics of the dissolution process.

-

Endothermic Dissolution: If the dissolution process requires energy to overcome the lattice energy of the solid and disrupt solvent-solvent interactions (which is common for many solids dissolving in liquids), an increase in temperature will increase solubility.[15][16]

-

Exothermic Dissolution: If the dissolution process releases more energy through solute-solvent interactions than is consumed, an increase in temperature will decrease solubility.[15]

For ionic surfactants, increasing the temperature generally leads to an increase in solubility up to the Krafft temperature, at which point there is a sharp increase in solubility due to the formation of micelles.[17]

The Presence of Other Solutes (Co-solvents and Salts)

-

Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can significantly alter the solubility of this compound. For instance, adding ethanol to water can decrease the polarity of the solvent mixture, which may increase the solubility of the less polar, protonated form of ODP but could decrease the solubility of the highly polar, deprotonated form.

-

Salts: The presence of salts can have a complex effect on solubility. At low concentrations, salts can sometimes increase solubility ("salting-in") by reducing the activity of the solute. At high concentrations, they often decrease the solubility of non-polar solutes ("salting-out") by competing for solvent molecules.

Conclusion: A Practical Framework for Solubility Assessment

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its successful application. This guide has provided a framework for understanding the molecular basis of its solubility, detailed protocols for its experimental determination, and an analysis of the key factors that influence it. By applying these principles and methodologies, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their respective fields, from formulating stable emulsions to designing novel drug delivery systems. The self-validating nature of the described protocols, grounded in established scientific principles, ensures the generation of reliable and reproducible solubility data, which is the cornerstone of robust scientific and product development.

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- AxisPharm. Kinetic Solubility Assays Protocol.

- LookChem.

- Chemsrc.

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubMed. In vitro solubility assays in drug discovery.

- ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- CNKI. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- SlideShare. solubility experimental methods.pptx.

- BioDuro. ADME Solubility Assay.

- World Health Organization.

- ResearchGate. 2 Temperature dependence of surfactant solubility in the region of the Krafft point.

- ChemScene.

- World Health Organiz

- KMKACO. Phosphate Solubility: A Crucial Aspect of Nutrient Availability.

- ECHEMI.

- ScienceDirect. Effect of Temperature on the Phase Behavior of Ionic-Nonionic Microemulsions.

- CAS.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- YouTube. Surfactant Performance Testing.

- ResearchGate.

- RUL.

- PMC - NIH. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study.

- ResearchGate. Solubility studies of drug in different surfactants and co-surfactants.

- Study.com. Explain how temperature affects the solubility of an ionic solid in contrast to its influence on....

- Chemistry LibreTexts.

- IU Pressbooks.

- ResearchGate. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study.

- Prof Steven Abbott. Surfactant Solubilizers | Practical Solubility Science.

- Sigma-Aldrich.

- PubChem.

- Taylor & Francis. Polar aprotic solvents – Knowledge and References.

- Wikipedia. Polar aprotic solvent.

- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- ResearchGate. Polar, aprotic solvents and the hydrophobic effect.

- PubChemLite.

- ChemicalBook.

Sources

- 1. Cas 3991-73-9,this compound | lookchem [lookchem.com]

- 2. This compound | CAS#:3991-73-9 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. kamkaco.com [kamkaco.com]

- 13. researchgate.net [researchgate.net]

- 14. RUL - The Effect of pH on Phosphate Solubility in soils [repozitorij.uni-lj.si]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 17. researchgate.net [researchgate.net]

A Comprehensive Guide to the Safe Handling of Octyl Dihydrogen Phosphate for Research and Development Applications

Introduction: Octyl dihydrogen phosphate (CAS No. 3991-73-9) is an amphiphilic organophosphate compound of significant interest in biochemical and materials science research.[1] Its structure, featuring a polar dihydrogen phosphate headgroup and a nonpolar octyl tail, allows it to function as a synthetic anionic surfactant, making it a valuable tool for creating model membrane systems, studying lipid-protein interactions, and in the formulation of specialized compositions.[1][2]

However, its utility in advanced applications is matched by a distinct hazard profile that necessitates a robust and informed approach to safety. This guide moves beyond mere procedural checklists to provide researchers, scientists, and drug development professionals with a deep, causality-driven understanding of the risks associated with this compound and the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) framework for its safe handling, storage, and disposal. The protocols herein are designed as self-validating systems to ensure maximum safety and experimental integrity.

Section 1: Core Hazard Profile and Physicochemical Characteristics

A foundational understanding of a chemical's properties is the first principle of its safe utilization. The hazards associated with this compound are directly linked to its chemical structure and reactivity. The acidic phosphate group and the hydrophobic alkyl chain dictate its interaction with biological systems.

The official hazard classification for this compound warrants significant operational caution.[3] It is designated as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3] These classifications form the basis for all subsequent risk mitigation strategies.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Implication for Handling |

| CAS Number | 3991-73-9[2][3][4][5] | Ensures unambiguous identification and retrieval of safety data. |

| Molecular Formula | C₈H₁₉O₄P[2][4] | - |

| Molecular Weight | 210.21 g/mol [3][4] | Required for accurate preparation of molar solutions. |

| Appearance | Solid[3] | Potential for dust generation during weighing and transfer. |

| Boiling Point | 328.4°C @ 760 mmHg[2] | Low volatility at room temperature, but thermal decomposition is possible. |

| Flash Point | 152.4°C[2] | Not considered flammable under standard laboratory conditions. |

| Signal Word | Warning [3] | Indicates a moderate level of hazard. |

| Hazard Statements | H302, H315, H319, H335[3] | Dictates mandatory use of PPE for ingestion, skin, eye, and respiratory routes. |

| pKa (Predicted) | 1.96 ± 0.10[2] | Indicates it is a moderately strong acid; avoid contact with incompatible bases. |

| Storage | Refrigerator, dry conditions[3][4][6] | Prevents degradation and maintains chemical integrity. |

Section 2: Risk Assessment and Control Framework

Effective safety management is not a static list of rules but a dynamic process of risk assessment. Before any procedure involving this compound, a risk assessment must be performed. The following decision-making workflow, grounded in the principles of hazard control, provides a systematic approach to defining necessary safety measures.

Caption: Risk assessment workflow for selecting appropriate controls.

Section 3: Standard Operating Procedures (SOPs)

The following protocols are designed to address the specific hazards of this compound and should be incorporated into laboratory-specific SOPs.

SOP 1: Required Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and based directly on the identified hazards. A multi-layered approach is crucial for preventing exposure.

Table 2: Personal Protective Equipment (PPE) Specifications

| PPE Category | Item | Specifications | Rationale |

| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve. | Prevents skin absorption (H315).[7] Double gloving allows for immediate removal of the outer layer if contamination is suspected. |

| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[7] |

| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the powder. | Protects against splashes and aerosolized particles (H319, H335).[7][8] |

| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation of irritating dust (H335).[7][9] |

SOP 2: Engineering Controls

Reliance on PPE alone is insufficient. Engineering controls are the primary line of defense.

-

Chemical Fume Hood: All weighing, aliquoting, and stock solution preparations of solid this compound must be performed inside a certified chemical fume hood to contain dust and prevent respiratory exposure.

-

Ventilation: Procedures involving the handling of dilute, non-aerosolized solutions may be performed on a well-ventilated lab bench.

-

Safety Stations: An operational eyewash station and safety shower must be immediately accessible (<10 seconds travel time) from the handling area.[8]

SOP 3: Workflow for Preparation of a Stock Solution

This protocol provides a step-by-step methodology for the safe preparation of a stock solution from solid this compound. It is a self-validating workflow that integrates safety checks at critical points.

Caption: Experimental workflow for safe stock solution preparation.

Detailed Steps:

-

Preparation: Assemble all necessary equipment (spatulas, weigh boat, solvent, vortex mixer, storage vial) and place them within the chemical fume hood.

-

Don PPE: Before handling the primary container, don all PPE as specified in SOP 1 for handling solids.

-

Tare Vessel: Place an appropriate weigh boat on the analytical balance inside the fume hood and tare it.

-

Aliquot Solid: Carefully transfer the desired amount of solid this compound to the weigh boat. Close the primary container immediately.

-

Dissolution: Place the weigh boat into a secondary container (e.g., a beaker or conical tube). Slowly add the calculated volume of the desired solvent to the secondary container, rinsing the weigh boat to ensure a quantitative transfer.

-

Mixing: Cap the container and mix via vortexing or gentle agitation until the solid is fully dissolved.

-

Storage: Transfer the final solution to a clearly labeled, sealed, and appropriate storage vial. The label must include the chemical name, concentration, solvent, date, and hazard pictograms. Store under recommended conditions (refrigeration).[3][6]

-

Decontamination: Wipe down the work surface in the fume hood. All disposable items that came into contact with the chemical (weigh boat, pipette tips, gloves) are considered hazardous waste.

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

-

Skin Exposure (H315):

-

Immediately remove contaminated clothing and outer gloves.

-

Flush the affected area with copious amounts of water for at least 15 minutes.

-

Seek medical attention if irritation persists.[10]

-

-

Eye Exposure (H319):

-

Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.

-

Remove contact lenses if present and easy to do.[11]

-

Seek immediate medical attention.

-

-

Inhalation (H335):

-

Move the affected person to fresh air immediately.

-

If breathing is difficult, provide oxygen.

-

Seek medical attention.[12]

-

-

Ingestion (H302):

-

Do NOT induce vomiting.

-

Rinse the mouth with water and have the person drink two glasses of water, if conscious.[9]

-

Seek immediate medical attention.

-

-

Spill Management:

-

Minor Spill (Solid): Wearing full PPE, gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a labeled hazardous waste container.[13]

-

Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite or sand). Collect and place in a sealed, labeled hazardous waste container.

-

Major Spill: Evacuate the area and contact the institutional Environmental Health & Safety (EHS) department immediately.

-

Section 5: Storage and Waste Disposal

Proper long-term management is critical to laboratory safety.

Storage

Store this compound in its original, tightly sealed container in a refrigerator (2-8°C).[4] Ensure it is stored away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[8][10]

Waste Management

All waste streams containing this compound must be treated as hazardous waste. Never dispose of this chemical down the drain.

Table 3: Waste Stream Management

| Waste Type | Disposal Container | Procedure |

| Contaminated Solid Waste | Labeled, leak-proof hazardous solid waste container. | Includes used gloves, gowns, weigh boats, absorbent liners, and contaminated wipes. |

| Unused/Expired Solutions | Labeled, leak-proof hazardous liquid waste container. | Do not mix with other incompatible waste streams. |

| Empty Primary Containers | Original container, defaced label. | Triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, then manage the empty container as per institutional EHS guidelines. |

All waste must be disposed of through a certified hazardous waste management company, in accordance with all local, state, and federal regulations.[14]

Conclusion

This compound is a valuable research tool, but its safe use hinges on a comprehensive understanding of its hazard profile and a disciplined adherence to multi-layered safety protocols. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and emergency preparedness into every workflow, researchers can mitigate exposure risks and maintain a safe and productive laboratory environment. This guide serves as an authoritative foundation for developing institution-specific protocols, fostering a culture where safety and scientific integrity are inextricably linked.

References

-

LookChem. Cas 3991-73-9, this compound. [Link]

-

Chemsrc. This compound | CAS#:3991-73-9. [Link]

-

Scharlab. Sodium dihydrogen phosphate dihydrate AGR. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium dihydrogen phosphate. [Link]

-

Kiilto. Sodium dihydrogen phosphate dihydrate 99 +% food grade, FCC, E339i. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cas 3991-73-9,this compound | lookchem [lookchem.com]

- 3. This compound | 3991-73-9 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:3991-73-9 | Chemsrc [chemsrc.com]

- 6. This compound | 3991-73-9 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 11. merckmillipore.com [merckmillipore.com]

- 12. labbox.es [labbox.es]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Mechanism of Action for Octyl Dihydrogen Phosphate as a Surfactant

<

Abstract

Octyl dihydrogen phosphate is a highly versatile anionic surfactant belonging to the class of alkyl phosphate esters. Its efficacy stems from a unique molecular architecture, comprising a compact, hydrophobic octyl (C8) tail and a strongly hydrophilic, ionizable dihydrogen phosphate headgroup. This amphiphilic nature governs its behavior at interfaces, driving significant reductions in surface and interfacial tension. The mechanism of action is multifaceted, involving adsorption at interfaces, self-assembly into micelles above a critical concentration, and pH-dependent charge modulation, which dictates its functionality in diverse applications ranging from emulsion polymerization to advanced drug delivery systems. This guide provides a detailed exploration of these core mechanisms, supported by experimental protocols for characterization.

Introduction: The Phosphate Ester Advantage

Surfactants are fundamental components in countless chemical formulations, valued for their ability to modify the properties of interfaces. Among the various classes, anionic phosphate esters represent a distinguished group due to their combination of performance and biocompatibility. Unlike sulfonate or sulfate surfactants, the phosphate headgroup is a natural constituent of biological systems (e.g., phospholipids), offering lower toxicity and enhanced biodegradability.

This compound, a mono-alkyl phosphate (MAP), is a notable member of this class. Its straight-chain eight-carbon hydrophobe provides a balance of surface activity without the excessive hydrophobicity that can lead to poor water solubility. The core of its function lies in the dibasic nature of the phosphate headgroup, which allows for precise control over its properties through pH adjustment. This guide will deconstruct the physicochemical principles that govern the action of this compound, providing researchers and developers with the foundational knowledge to leverage its unique properties.

Molecular Structure and Physicochemical Properties

The performance of any surfactant is intrinsically linked to its molecular structure. This compound (CAS 3991-73-9) is characterized by a straightforward yet highly effective design.

-

Hydrophobic Tail: A linear eight-carbon alkyl chain (CH₃(CH₂)₇-). This portion of the molecule is nonpolar and repelled by water, providing the driving force for interfacial adsorption and micellization.

-

Hydrophilic Headgroup: A dihydrogen phosphate group (-O-P(O)(OH)₂). This group is highly polar and ionizable, conferring water solubility and electrostatic properties to the molecule.

2.1 The Critical Role of pH and Ionization

-

pKa₁ (~1.0 - 2.0): The first proton is strongly acidic and readily dissociates in most aqueous environments.

-

pKa₂ (~6.5 - 7.2): The second proton dissociates in the near-neutral pH range.

This pH-dependent ionization is a key mechanistic feature. By adjusting the pH of the formulation, a scientist can control the charge density of the surfactant headgroup, transitioning it from a monoanion to a dianion. This directly influences its solubility, emulsification power, and interaction with other charged species in a system.

Diagram: pH-Dependent Ionization States

The following diagram illustrates the equilibrium between the different ionic forms of this compound as a function of solution pH.

Caption: pH-dependent equilibrium of this compound.

Core Surfactant Mechanisms of Action

The amphiphilic structure of this compound dictates its behavior in aqueous systems, which is primarily characterized by two phenomena: adsorption at interfaces to reduce surface tension and self-assembly into micelles.

3.1 Surface Tension Reduction

In an aqueous solution, there is an energetic penalty for disrupting the hydrogen-bonding network of water molecules at the air-water interface. Surfactant molecules spontaneously migrate to this interface to lower the system's free energy. The hydrophobic octyl tails orient away from the water phase (into the air), while the hydrophilic phosphate headgroups remain solvated in the water. This alignment disrupts the cohesive energy of the water surface, resulting in a marked decrease in surface tension. This property is fundamental to processes requiring wetting, foaming, and dispersion.

3.2 Micellization and the Critical Micelle Concentration (CMC)

As the concentration of this compound in a solution increases, the interface eventually becomes saturated with surfactant monomers. Beyond this point, a phenomenon known as micellization occurs to further minimize unfavorable interactions between the hydrophobic tails and water. The surfactant monomers spontaneously self-assemble into spherical aggregates called micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic headgroups form a charged outer corona, interacting favorably with the surrounding water.

The Critical Micelle Concentration (CMC) is the specific concentration at which this transition occurs. It is a crucial parameter for any surfactant, as many physical properties of the solution—such as conductivity, surface tension, and osmotic pressure—show an abrupt change at the CMC. Below the CMC, the surfactant exists primarily as monomers; above the CMC, any additional surfactant forms new micelles.

Diagram: Monomer to Micelle Transition

This diagram shows the self-assembly of surfactant monomers into a micelle once the concentration surpasses the CMC.

Caption: Workflow for CMC determination via conductometric titration.

Conclusion

The mechanism of action for this compound as a surfactant is a robust interplay of its molecular structure and its environment. Its amphiphilic character drives its migration to interfaces, effectively lowering surface tension. Above the CMC, it self-assembles into micelles, providing capabilities for solubilization and emulsification. The ionizable phosphate headgroup is a key feature, allowing its properties to be finely tuned by adjusting the solution pH. This combination of predictable physicochemical behavior and biocompatibility makes this compound a powerful and versatile tool for researchers and formulation scientists across numerous industries.

References

- US3963688A - Method of emulsion polymerization using phosphate esters of normal alkanols as surfactant - Google P

- Domínguez, A., Fernández, A., González, N., Iglesias, E., & Montenegro, L. (n.d.). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques.

- Micelle formation – conductometric determination of the CMC (critical micellication concentr

- Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. (2023, October 5). TEGEWA. (URL: )

- What are the uses of alkyl phosphate esters? (2024, August 29). zhonghai. (URL: )

- How to Measure Surface Tension. (2021, January 12). Clear Solutions USA. (URL: )

- Methods to Determine Critical Micelle Concentration (CMC). (n.d.). Alfa Chemistry. (URL: )

- Method for Measurement of Critical Micelle Concentr

- Arora, P., et al. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Tenside Surfactants Detergents, 55(4), 266-272. (URL: )

- Cas 3991-73-9, octyl dihydrogen phosph

- Surfactants Phosphate Esters: A Natural for Personal Care & Cosmetic Applic

- New Reactive Surfactants for Emulsion Polymerization, Part 3. (2014, March 3). PCI Magazine. (URL: )

- Phosphate Esters Edge into Surfactants. (n.d.). ACS Publications - American Chemical Society. (URL: )

- Alkyl Phosph

- This compound | 3991-73-9. (n.d.). Sigma-Aldrich. (URL: )

- Surface Tension Measurement: The Definitive Guide (2026). (2024, August 17). Droplet Lab. (URL: )

- Measuring Surface Tension: Part 1. (2003, July 1). Research & Development World. (URL: )

- a review of surface tension measuring techniques, surfactants, and treir implications for oxygen transfer in. (1984, July 1). UCLA Samueli School of Engineering. (URL: )

- Specialty Products Surfactants for Emulsion Polymerization. (n.d.). Colonial Chemical. (URL: )

- Rapid Critical Micelle Concentration (CMC)

- 3991-73-9 | Octyl dihydrogen phosph

- Mono-di phosphates esters. (n.d.). Lamberti Group. (URL: )

- Studies on the Critical Micelle Concentration and Thermodynamic Properties of Mono(2-ethyl-hexyl)-2-ethyl-hexyl Phosphate Salts in Organic Solvent + sec-Octyl Alcohol Systems at 298.15 K Using a Microcalorimetric Method. (n.d.).

- Emulsion Polymeriz

- This compound | High-Purity Reagent. (n.d.). Benchchem. (URL: )

- 3991-73-9, Octyl dihydrogen phosph

- Arora, P., & Singh, R. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Tenside Surfactants Detergents, 55(4), 266-272. (URL: )

- Progress in process parameters and mechanism research of polymer emulsion prepar

- The 411 on Phosph

- Critical micelle concentr

- Critical Micelle Concentration (CMC) Lookup Table. (n.d.). Alfa Chemistry. (URL: )

- Williams, R. (2022, April 7).

- pKa Data Compiled by R. Williams page-1. (n.d.). (URL: )

- Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants. (n.d.). (URL: )

- Bordwell pKa Table. (n.d.).